3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its intricate structure, which includes multiple functional groups such as ethoxy groups, an indoline moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide linkage.
Introduction of the Indoline Moiety: The indoline moiety can be introduced through a nucleophilic substitution reaction, where 1-methylindoline is reacted with a suitable electrophile.
Attachment of the Pyrrolidine Ring: The final step involves the attachment of the pyrrolidine ring via a reductive amination reaction, where the intermediate product is reacted with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of 3,4,5-triethoxybenzoic acid derivatives.
Reduction: Formation of 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)amine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but lacks the indoline and pyrrolidine moieties.
N-(2-(1-methylindolin-5-yl)ethyl)benzamide: Lacks the ethoxy groups on the benzene ring.
3,4,5-triethoxybenzoic acid: Similar ethoxy substitution but lacks the amide linkage and additional moieties.
Uniqueness
3,4,5-triethoxy-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both the indoline and pyrrolidine rings, along with the triethoxy substitution on the benzene ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39N3O4/c1-5-33-25-17-22(18-26(34-6-2)27(25)35-7-3)28(32)29-19-24(31-13-8-9-14-31)20-10-11-23-21(16-20)12-15-30(23)4/h10-11,16-18,24H,5-9,12-15,19H2,1-4H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIUTNYJFXHHOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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